molecular formula C9H13BrN2O B1424062 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine CAS No. 1220028-40-9

5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine

Cat. No.: B1424062
CAS No.: 1220028-40-9
M. Wt: 245.12 g/mol
InChI Key: PRVWFINPLYPGCB-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a chemical compound for research and development purposes. This brominated pyridine derivative is part of a class of molecules known for their utility as key synthetic intermediates in medicinal chemistry. Related structural analogs, particularly those based on the 2-amino-4-methylpyridine scaffold, have been identified as potent inhibitors of nitric oxide synthase (NOS) enzymes and are investigated as potential positron emission tomography (PET) tracers for imaging inducible NOS (iNOS) activation in inflammatory diseases . The bromine atom at the 5-position offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-4-13-2)12-6-8(7)10/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWFINPLYPGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine typically involves the bromination of 4-methylpyridin-2-amine followed by the introduction of the methoxyethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out

Biological Activity

5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a synthetic compound belonging to the pyridine derivative class. Its unique structure, characterized by a bromine atom at the 5-position of the pyridine ring, a methoxyethyl group at the nitrogen atom, and a methyl group at the 4-position, contributes to its significant biological activity. This article explores its biological properties, potential applications, and related research findings.

  • Molecular Formula : C₉H₁₃BrN₂O
  • Molecular Weight : Approximately 229.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Key activities include:

  • Protein Kinase Inhibition : This compound has been shown to modulate cell cycle control by inhibiting specific protein kinases, which are crucial in regulating cellular processes such as growth and division.
  • Anti-thrombolytic Activity : It has been noted for its potential in inhibiting thrombus formation, which is vital in preventing cardiovascular diseases .
  • Biofilm Inhibition : The compound shows promise in inhibiting biofilm formation, which is critical in tackling bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with similar compounds to understand its unique properties better. Below is a comparative table showcasing these derivatives:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-methylpyridin-3-amine Bromine at 5-position, amino group at 3-positionMore potent as a protein kinase inhibitor
5-Bromo-N-(2-hydroxyethyl)-4-methylpyridin-2-amine Hydroxy group instead of methoxyEnhanced solubility and bioavailability
5-Bromo-N-(2-chloroethyl)-4-methylpyridin-2-amine Chlorine substitution increases reactivityPotentially more reactive than methoxy form
5-Bromo-N-(3-methoxypropyl)-4-methylpyridin-2-amine Longer alkyl chain provides different lipophilicityMay enhance membrane permeability

This comparison highlights how variations in substituents affect the compound's reactivity and biological efficacy.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound exhibits significant inhibition of specific protein kinases involved in cancer cell proliferation. For instance, it was found to inhibit cyclin-dependent kinases (CDKs) effectively, which are critical targets in cancer therapy.
  • Anti-thrombolytic Activity Assessment : A study evaluating the anti-thrombolytic properties reported that derivatives of this compound exhibited varying degrees of activity against clot formation. The compound showed promising results with an inhibition percentage significantly higher than control groups .
  • Biofilm Formation Inhibition : Research focusing on bacterial biofilms indicated that this compound could disrupt biofilm integrity, thereby enhancing the effectiveness of antibiotics against resistant strains.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Position 2 Substitutent Position 4 Substitutent Position 5 Substitutent Molecular Weight
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine Pyridine N-(2-Methoxyethyl) Methyl Bromo 259.13*
5-Bromo-N-(furan-2-ylmethyl)-4-methylpyridin-2-amine Pyridine N-(Furan-2-ylmethyl) Methyl Bromo 281.15
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Pyridine N-(3,4-Dimethoxybenzyl) H Bromo 377.23
5-Bromo-2-methoxypyridin-4-amine Pyridine Methoxy H Bromo 203.04

*Calculated based on formula C₉H₁₃BrN₂O.

Key Observations :

  • Substituent Effects: The N-(2-methoxyethyl) group in the target compound likely improves water solubility compared to lipophilic aryl groups (e.g., 3,4-dimethoxybenzyl in ). Bromo at position 5 is conserved across analogs, enabling cross-coupling reactions for further derivatization .

Comparison :

  • The target compound’s synthesis likely parallels Buchwald-Hartwig amination (as in ), contrasting with SNAr reactions for pyrimidine derivatives .
  • Methoxyethylation may offer milder conditions compared to alkylation with aryl bromides .

Physicochemical Properties

Table 3: Key Properties

Compound Name Solubility (Predicted) Stability Notes
This compound Moderate in polar solvents (due to methoxyethyl) Stable under inert conditions; bromine may pose light sensitivity
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Low (nitro group increases hydrophobicity) Nitro group may confer instability under reducing conditions
5-Bromo-2-methoxypyrimidin-4-amine High in DMSO/DMF Methoxy enhances solubility vs. chloro analogs

Insights :

  • The methoxyethyl group balances solubility and lipophilicity, making the compound versatile for both synthetic and formulation purposes.
  • Nitro-containing analogs (e.g., ) are less stable, limiting their utility in prolonged reactions.

Table 4: Bioactivity of Analogous Compounds

Compound Name Bioactivity Mechanism/Application
Pyridine derivatives (e.g., 4b, 4f) Anti-thrombolytic (41.32% lysis), antimicrobial (91.95% inhibition vs. E. coli) Potential as anticoagulants or antibiotics
Organotin (IV) dithiocarbamates Cytotoxic to K562 leukemia cells (IC₅₀ ~1 µM) Apoptosis induction via mitochondrial pathways
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Fungal histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM) Antifungal agent targeting appressorium formation

Relevance to Target Compound :

  • Bromopyridine cores (as in ) are privileged structures in medicinal chemistry, supporting further exploration of the target’s bioactivity.

Q & A

Q. How can findings for this compound be integrated into broader chemical or pharmacological theories?

  • Methodology : Link to conceptual frameworks like Hansch analysis () to relate logP values to bioactivity. Use cheminformatics tools (e.g., KNIME) to map its role in pyrimidine-based drug discovery (). Publish negative data to refine QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine

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